molecular formula C16H14FNO2 B6374927 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% CAS No. 1261947-51-6

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%

Cat. No.: B6374927
CAS No.: 1261947-51-6
M. Wt: 271.29 g/mol
InChI Key: RHCDUPAFMVYMEJ-UHFFFAOYSA-N
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Description

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% (hereafter referred to as 5-CPF-2-FP) is an organic compound with a range of potential applications in the field of synthetic organic chemistry. Its synthesis and utilization in various scientific research applications have been studied in recent years.

Scientific Research Applications

5-CPF-2-FP has been studied for its potential applications in various scientific research applications, such as drug discovery, organic synthesis, and biochemistry. In drug discovery, 5-CPF-2-FP has been used as a scaffold for the development of new drugs. In organic synthesis, 5-CPF-2-FP can be used as a starting material in the synthesis of a variety of compounds. In biochemistry, 5-CPF-2-FP has been used as a substrate for enzymes, as well as a tool to study enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 5-CPF-2-FP is not yet fully understood. However, it is believed that the compound binds to enzymes and modulates their activity. This binding is thought to be mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPF-2-FP have not been extensively studied. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), cyclooxygenase-3 (COX-3), and cytochrome P450 (CYP) enzymes. Additionally, 5-CPF-2-FP has been shown to inhibit the growth of several cancer cell lines in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 5-CPF-2-FP in laboratory experiments include its high purity (95%), its availability from a variety of sources, and its relatively low cost. The main limitation of using 5-CPF-2-FP in laboratory experiments is its relatively low solubility in water.

Future Directions

The potential future directions of 5-CPF-2-FP research include the development of new drugs based on its scaffold, the synthesis of new compounds using 5-CPF-2-FP as a starting material, and further studies into its biochemical and physiological effects. Additionally, further research into the mechanism of action of 5-CPF-2-FP may lead to a better understanding of its effects and potential applications.

Synthesis Methods

5-CPF-2-FP can be synthesized from a variety of starting materials, including 2-fluorophenol, cyclopropylamine, and 3-chloro-2-fluorobenzaldehyde. The synthesis involves a condensation reaction between the 2-fluorophenol and cyclopropylamine, followed by reduction of the intermediate product with sodium borohydride, and finally a reaction between the reduced intermediate product and 3-chloro-2-fluorobenzaldehyde. The final product is 5-CPF-2-FP in 95% purity.

Properties

IUPAC Name

N-cyclopropyl-3-(4-fluoro-3-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c17-14-7-4-11(9-15(14)19)10-2-1-3-12(8-10)16(20)18-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCDUPAFMVYMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684511
Record name N-Cyclopropyl-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-51-6
Record name N-Cyclopropyl-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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